5-Isothiocyanato-1-naphthalene azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

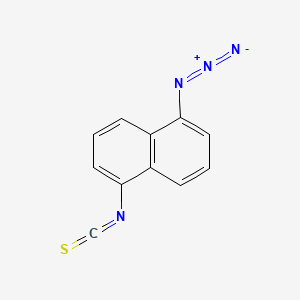

5-Isothiocyanato-1-naphthalene azide, also known as this compound, is a useful research compound. Its molecular formula is C11H6N4S and its molecular weight is 226.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Protein Modification and Cross-Linking

One of the primary applications of 5-isothiocyanato-1-naphthalene azide is in the modification of membrane-integrated proteins . This compound can be used for group-directed modification, allowing researchers to label specific protein segments within cellular membranes. The process involves photo-induced cross-linking, where the azide group can be activated by light to form reactive species that covalently bond to nearby proteins.

- Mechanism : Upon exposure to UV light, the azide group undergoes a photochemical reaction, generating a nitrene intermediate that can insert into C-H bonds of adjacent amino acids, effectively labeling them for further study .

- Applications : This method has been particularly useful in studying the interactions between membrane proteins and their environments, as well as in mapping protein-protein interactions within cellular contexts .

Synthesis of Organic Compounds

This compound serves as a versatile building block in organic synthesis. Its ability to introduce azide functionalities into various substrates makes it valuable for constructing complex molecules.

- Azidation Reactions : The compound can be employed in late-stage azidation processes, allowing for selective functionalization of complex organic frameworks. For example, it can facilitate the transformation of benzylic and aliphatic C–H bonds into azides, which can subsequently be converted into amines or triazoles .

- Synthetic Pathways : Researchers have utilized this compound to synthesize various derivatives with potential biological activities, including anticancer agents. The introduction of the azide group has been shown to enhance the pharmacological profiles of certain compounds .

Case Study 1: Membrane Protein Cross-Linking

A study demonstrated the effectiveness of this compound in modifying bacteriorhodopsin, a membrane protein. The compound was shown to compete for binding sites with phenylisothiocyanate, leading to successful cross-linking when activated by light. This allowed researchers to create homopolymers from labeled proteins within purple membranes, providing insights into protein structure and function .

Case Study 2: Anticancer Compound Development

In another research effort, derivatives synthesized from this compound were evaluated for cytotoxicity against human cancer cell lines (MCF-7). The results indicated that several compounds exhibited potent activity with IC50 values significantly lower than standard treatments, highlighting the potential of azide-containing compounds in cancer therapy .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Protein Modification | Used for labeling and cross-linking membrane-integrated proteins via photoactivation | Effective in studying protein interactions |

| Organic Synthesis | Serves as a building block for introducing azide functionalities into complex molecules | Facilitates late-stage functionalization of natural products |

| Anticancer Research | Derivatives show significant cytotoxic effects against cancer cell lines | Potent compounds identified with low IC50 values |

Propriétés

Numéro CAS |

82516-84-5 |

|---|---|

Formule moléculaire |

C11H6N4S |

Poids moléculaire |

226.26 g/mol |

Nom IUPAC |

1-azido-5-isothiocyanatonaphthalene |

InChI |

InChI=1S/C11H6N4S/c12-15-14-11-6-2-3-8-9(11)4-1-5-10(8)13-7-16/h1-6H |

Clé InChI |

SDAGQISKSVNUAS-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC=C2N=[N+]=[N-])C(=C1)N=C=S |

SMILES canonique |

C1=CC2=C(C=CC=C2N=[N+]=[N-])C(=C1)N=C=S |

Key on ui other cas no. |

82516-84-5 |

Synonymes |

5-isothiocyanato-1-naphthalene azide N3NapNCS |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.